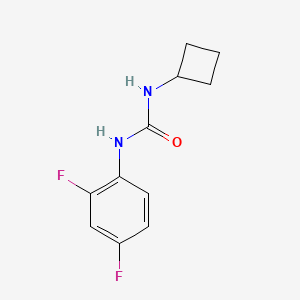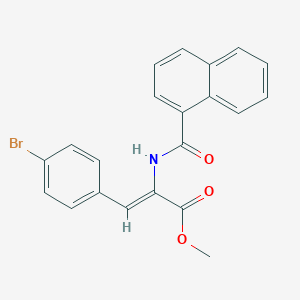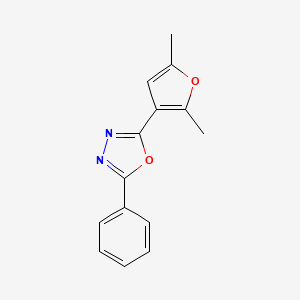
4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methyl-5-nitrophenyl)butanamide
Descripción general
Descripción
4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methyl-5-nitrophenyl)butanamide, also known as DMXAA, is a synthetic compound that has been studied for its potential anti-cancer properties.
Mecanismo De Acción
4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methyl-5-nitrophenyl)butanamide activates the immune system by stimulating the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). TNF-α and IFN-α induce tumor necrosis and inhibit angiogenesis, leading to tumor regression.
Biochemical and Physiological Effects:
This compound has been shown to induce a variety of biochemical and physiological effects. It stimulates the production of cytokines, such as TNF-α and IFN-α, and activates immune cells, such as macrophages and dendritic cells. This compound also inhibits the production of vascular endothelial growth factor (VEGF), which is involved in angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methyl-5-nitrophenyl)butanamide has several advantages for lab experiments. It is easy to synthesize and has good solubility in water and organic solvents. This compound has been shown to be effective in animal models of cancer, making it a useful tool for studying anti-cancer therapies.
However, there are also limitations to using this compound in lab experiments. It has a short half-life in the body, which may limit its effectiveness in clinical settings. This compound has also been shown to have toxic effects on the liver and kidneys at high doses, which may limit its use in animal studies.
Direcciones Futuras
There are several future directions for research on 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methyl-5-nitrophenyl)butanamide. One area of interest is the development of more potent analogs of this compound that have longer half-lives and fewer toxic effects. Another area of interest is the use of this compound in combination with other anti-cancer therapies, such as chemotherapy and radiation therapy. Finally, there is interest in studying the mechanism of action of this compound in more detail, to better understand its anti-cancer properties.
Aplicaciones Científicas De Investigación
4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methyl-5-nitrophenyl)butanamide has been studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit angiogenesis in animal models. This compound has been tested in clinical trials for the treatment of various cancers, including lung cancer and melanoma.
Propiedades
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-5-nitrophenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-10-4-5-11(18(22)23)9-12(10)16-13(19)3-2-8-17-14(20)6-7-15(17)21/h4-5,9H,2-3,6-8H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVUKEZCMPXNHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCN2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-chloro-2-pyridinyl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4647085.png)


![N-(2-methoxyethyl)-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide](/img/structure/B4647099.png)

![N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4647106.png)
![3-bromo-N-(2,5-dichlorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4647108.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide](/img/structure/B4647128.png)

![N-(3-chlorophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4647153.png)
![N-[4-(benzyloxy)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4647155.png)
![2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4647161.png)

![1-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-piperidinecarboxylic acid](/img/structure/B4647184.png)
